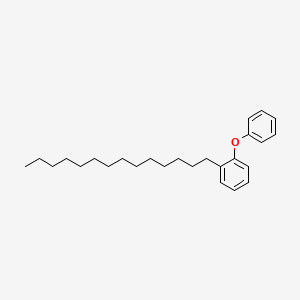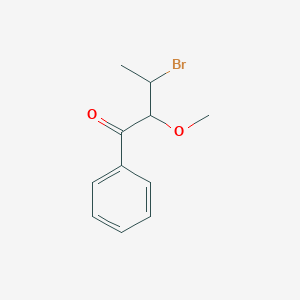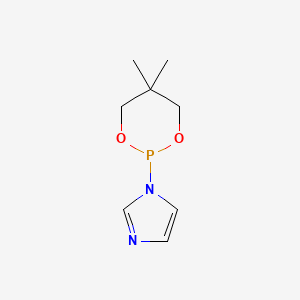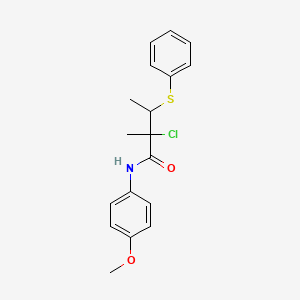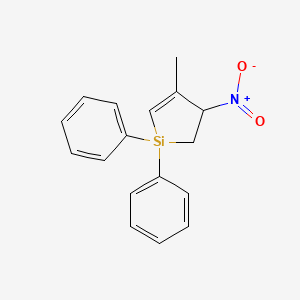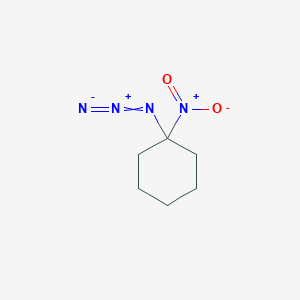![molecular formula C16H26N2O3Si B14410932 4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile CAS No. 82991-89-7](/img/structure/B14410932.png)
4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile is an organosilicon compound that features a benzonitrile group attached to a silicon atom through an amino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile typically involves the reaction of 4-aminobenzonitrile with tris(propan-2-yl)chlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzonitrile group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atom or the benzonitrile group.
Hydrolysis: The silicon-oxygen bonds in the compound can be hydrolyzed in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the silicon-oxygen bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can produce different silicon-containing compounds.
Aplicaciones Científicas De Investigación
4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile has several scientific research applications:
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is investigated for its potential biological activities, including its interactions with enzymes and proteins.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for other organosilicon compounds.
Mecanismo De Acción
The mechanism of action of 4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in diverse chemical reactions. The benzonitrile group can interact with nucleophiles and electrophiles, facilitating various substitution and addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-({Tris[(propan-2-yl)oxy]silyl}oxy)benzonitrile
- 4-({Tris[(propan-2-yl)oxy]silyl}amino)butanoic acid
Uniqueness
4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile is unique due to its specific combination of a benzonitrile group and a tris(propan-2-yl)oxy silicon moiety. This combination imparts distinct chemical properties, making it valuable for various applications in materials science, organic synthesis, and industrial processes.
Propiedades
Número CAS |
82991-89-7 |
|---|---|
Fórmula molecular |
C16H26N2O3Si |
Peso molecular |
322.47 g/mol |
Nombre IUPAC |
4-[tri(propan-2-yloxy)silylamino]benzonitrile |
InChI |
InChI=1S/C16H26N2O3Si/c1-12(2)19-22(20-13(3)4,21-14(5)6)18-16-9-7-15(11-17)8-10-16/h7-10,12-14,18H,1-6H3 |
Clave InChI |
FOZZUZDZXRBUOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[Si](NC1=CC=C(C=C1)C#N)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


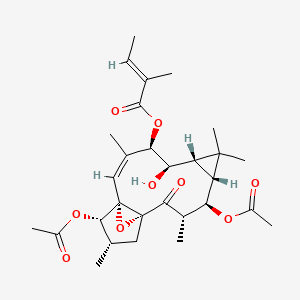
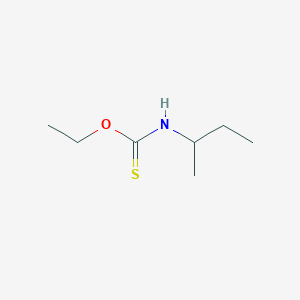
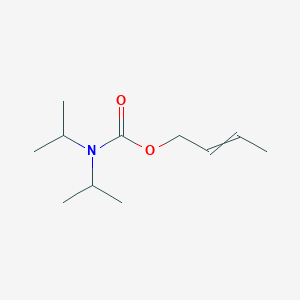
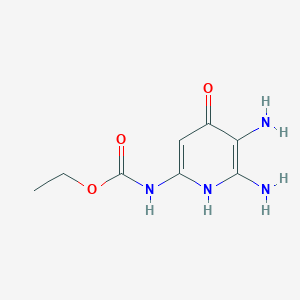

![3-[3-(3,4-Dimethoxyphenyl)propyl]aniline](/img/structure/B14410882.png)
